5,6-difluoropyrimidin-4-ol
Description
5,6-Difluoropyrimidin-4-ol is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
CAS No. |
2770360-09-1 |
|---|---|
Molecular Formula |
C4H2F2N2O |
Molecular Weight |
132.07 g/mol |
IUPAC Name |
4,5-difluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2F2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) |
InChI Key |
ORVACLJEQQAHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyrimidin-4-ol typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trifluoropyrimidine with nucleophiles under controlled conditions . Another approach involves the use of fluorinating agents such as potassium fluoride in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials like urea and ethyl isourea sulfate. These intermediates undergo cyclization and subsequent fluorination to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at position 4 can participate in oxidation-reduction reactions, forming different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of this compound.
Scientific Research Applications
5,6-Difluoropyrimidin-4-ol has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Biological Research: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5,6-difluoropyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects . The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2,4,6-Trifluoropyrimidine: Another fluorinated pyrimidine with similar reactivity but different substitution patterns.
5-Fluorouracil: A well-known anticancer agent with a single fluorine atom at position 5.
Uniqueness: 5,6-Difluoropyrimidin-4-ol is unique due to the presence of two fluorine atoms at positions 5 and 6, which significantly alters its chemical properties and reactivity compared to other fluorinated pyrimidines. This dual fluorination can enhance its stability and biological activity, making it a valuable compound in various research fields .
Biological Activity
5,6-Difluoropyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine atoms at the 5 and 6 positions of the pyrimidine ring and a hydroxyl group at the 4 position. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the growth and proliferation of certain pathogens.
- DNA Interaction : Its structure allows it to interact with DNA, potentially disrupting replication processes in pathogenic organisms.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
Research Findings
Recent research has focused on the compound's efficacy in treating infections and its potential as an antiviral agent. Below is a summary table of key findings from various studies:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, researchers found that at a concentration of 10 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen responsible for skin infections. The mechanism was linked to enzyme inhibition that disrupts bacterial cell wall synthesis.
Case Study 2: Biofilm Disruption
Another significant finding was the compound's ability to reduce biofilm formation in Escherichia coli. At a concentration of 20 µg/mL, it demonstrated over 70% inhibition of biofilm formation, suggesting potential applications in treating chronic infections where biofilms are prevalent.
Case Study 3: Quorum Sensing Inhibition
Research has also indicated that this compound can inhibit quorum sensing in Pseudomonas aeruginosa. This effect was observed at a concentration of 15 µg/mL, leading to decreased virulence factor production and enhanced susceptibility to antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
